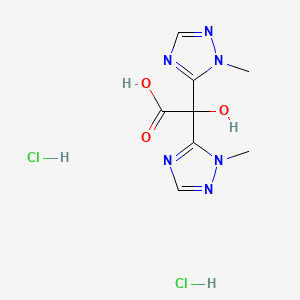
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential application in cancer treatment and other diseases.
Aplicaciones Científicas De Investigación
Drug Discovery
Isoxazole, which includes “5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine”, is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .
Eco-Friendly Synthetic Strategies
In view of the enormous significance of isoxazoles, it’s imperative to unleash new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, the disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, alternate metal-free synthetic routes are being developed .
Biological Interests
Isoxazoles have significant biological interests . The review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles .
Analgesic Applications
Isoxazoles have prominent potential as analgesics . They are used in the treatment of pain .
Anti-Inflammatory Applications
Isoxazoles also have anti-inflammatory properties . They are used in the treatment of inflammation .
Anticancer Applications
Isoxazoles have been found to have anticancer properties . They are used in the treatment of various types of cancer .
Antimicrobial Applications
Isoxazoles have antimicrobial properties . They are used in the treatment of various microbial infections .
Antiviral Applications
Isoxazoles have antiviral properties . They are used in the treatment of various viral infections .
Propiedades
IUPAC Name |
5-methyl-4-morpholin-4-ylsulfonyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-6-7(8(9)10-15-6)16(12,13)11-2-4-14-5-3-11/h2-5H2,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHROJQNPNHZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(morpholinosulfonyl)isoxazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647913.png)


![Ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2647916.png)
![Ethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2647918.png)

![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide](/img/structure/B2647921.png)




![1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647928.png)
![1-[(2R,3R)-2-(4-Bromophenyl)-3-hydroxypyrrolidin-1-yl]-2-chloroethanone](/img/structure/B2647932.png)